![molecular formula C20H22ClNO3 B14415730 Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate CAS No. 80199-54-8](/img/structure/B14415730.png)
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate is a chemical compound with a complex structure that includes a carbamate group, a chlorinated phenyl ring, and a cyclohexylphenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate typically involves multiple steps, including the formation of the phenylcarbamate core and the introduction of the chlorinated and cyclohexylphenoxy substituents. Common synthetic routes may involve:
Formation of the Phenylcarbamate Core: This can be achieved by reacting an appropriate phenol derivative with methyl isocyanate under controlled conditions.
Introduction of the Chlorinated Phenyl Ring: Chlorination of the phenyl ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclohexylphenoxy Group: This step may involve a nucleophilic substitution reaction where a cyclohexylphenol reacts with the chlorinated phenylcarbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-chloro-3-methyl-: A related compound with a chlorinated phenyl ring and a hydroxyl group.
4-Chloro-3-methylphenol: Another similar compound used in chemical synthesis and industrial applications.
Uniqueness
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclohexylphenoxy group, in particular, differentiates it from other chlorinated phenylcarbamates and may contribute to its unique biological and chemical activities.
Propiedades
Número CAS |
80199-54-8 |
|---|---|
Fórmula molecular |
C20H22ClNO3 |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
methyl N-[3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C20H22ClNO3/c1-24-20(23)22-16-9-12-19(18(21)13-16)25-17-10-7-15(8-11-17)14-5-3-2-4-6-14/h7-14H,2-6H2,1H3,(H,22,23) |
Clave InChI |
BRFAKKCKUYPQQV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)C3CCCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




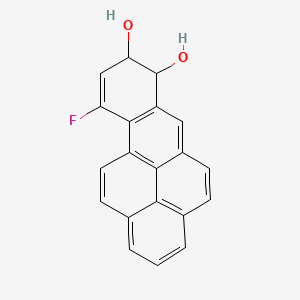
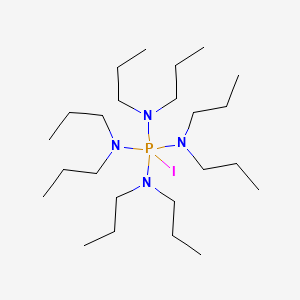

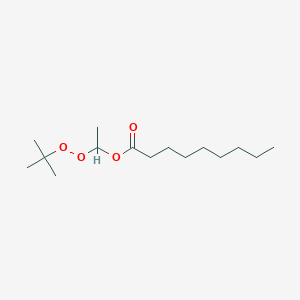
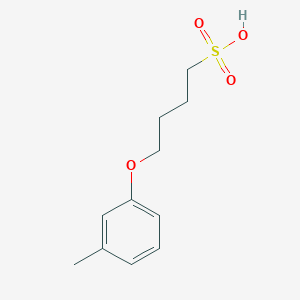
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)
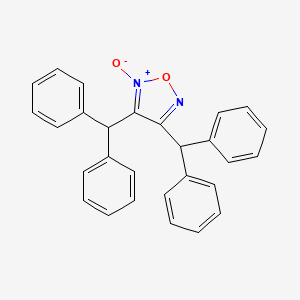
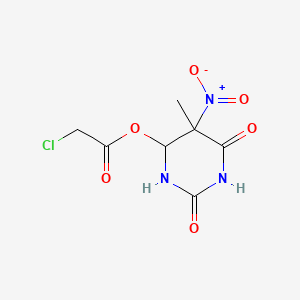
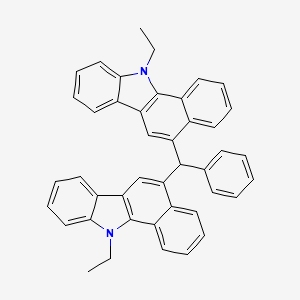
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
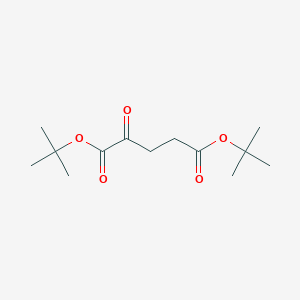
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
